molecular formula C7H12N2O B13564167 (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13564167
M. Wt: 140.18 g/mol
InChI Key: JVBBVHIIZKNTEA-LURJTMIESA-N
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Description

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol (CAS 1568079-08-2) is a chiral pyrazole derivative of interest in organic synthesis and pharmaceutical research. With a molecular formula of C7H12N2O and a molecular weight of 140.19 g/mol, this compound is characterized by its single chiral center, indicated by the (S) configuration . The presence of both the pyrazole heterocycle and a chiral alcohol functional group makes it a valuable enantiopure building block for constructing more complex molecules, such as ligands for metal complexes. Pyrazole-based ligands are known to be explored for their catalytic activity, for example, in oxidation reactions mimicking catecholase activity . This compound is provided with a high purity level of 98% . According to safety data, it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(1S)-1-(1,3-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H12N2O/c1-5-7(6(2)10)4-9(3)8-5/h4,6,10H,1-3H3/t6-/m0/s1

InChI Key

JVBBVHIIZKNTEA-LURJTMIESA-N

Isomeric SMILES

CC1=NN(C=C1[C@H](C)O)C

Canonical SMILES

CC1=NN(C=C1C(C)O)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyclocondensation of 1,3-Dimethyl-1H-pyrazole Derivatives

Methodology:

  • Starting Material: 1,3-Dimethyl-1H-pyrazole
  • Reagents: Formaldehyde or paraformaldehyde, suitable oxidants, and reduction agents
  • Procedure:

    • Formation of the Pyrazole Intermediate: The pyrazole ring is often synthesized via cyclocondensation of hydrazines with β-dicarbonyl compounds, such as acetylacetone or malonic acid derivatives, under reflux conditions in ethanol or acetic acid.

    • Introduction of the Hydroxymethyl Group: The 4-position of the pyrazole ring is functionalized via electrophilic substitution with formaldehyde under acidic or basic conditions, leading to the formation of a hydroxymethyl substituent at the 4-position.

    • Chiral Induction: To obtain the (S)-enantiomer, chiral catalysts or chiral auxiliaries are employed during the electrophilic substitution step, or enantioselective synthesis is achieved via asymmetric catalysis.

Reaction Scheme:

1,3-Dimethyl-1H-pyrazole + Formaldehyde → this compound

Notes:

  • The stereochemistry at the ethan-1-ol side chain is typically controlled via chiral catalysts or chiral auxiliaries during the electrophilic addition.
  • The reaction conditions are optimized to favor the formation of the (S)-enantiomer, often involving chiral ligands or enantioselective catalysts such as chiral phosphines or amino acids.

Multi-step Synthesis via Nucleophilic Substitution

Methodology:

  • Step 1: Synthesis of 4-chloromethyl-1,3-dimethylpyrazole through chloromethylation of the pyrazole ring using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
  • Step 2: Nucleophilic substitution of the chloromethyl group with a suitable chiral alcohol precursor, such as (S)-2-bromopropanol, under SN2 conditions.
  • Step 3: Purification and stereochemical confirmation via chiral chromatography.

Reaction Scheme:

1,3-Dimethyl-1H-pyrazole + Chloromethylating agent → 4-(Chloromethyl)-1,3-dimethylpyrazole
4-(Chloromethyl)-1,3-dimethylpyrazole + (S)-2-bromopropanol → this compound

Specific Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Yield Notes
Cyclocondensation Hydrazines + β-dicarbonyl Ethanol / Acetic acid Reflux 12-24 h 70-85% Enantioselective catalysts to control stereochemistry
Hydroxymethylation Formaldehyde (37%) Acidic aqueous solution Room temp to 50°C 4-8 h 60-75% Chiral induction via chiral catalysts
Nucleophilic substitution Chloromethylpyrazole + Chiral alcohol DMF / Acetone Reflux 6-12 h 65-80% Stereochemical control critical

Summary of Literature and Data Sources

  • The synthesis of similar pyrazole derivatives, such as 1-(1,3-dimethylpyrazol-4-yl)ethan-1-one, involves acylation and cyclization reactions under reflux with acid catalysts, with yields typically ranging from 70-85%.
  • Enantioselective synthesis strategies for pyrazole derivatives have been documented, emphasizing chiral catalysis and stereoselective electrophilic substitutions.
  • The preparation of related compounds like 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one demonstrates the versatility of hydrazine-based routes and nucleophilic substitutions, which can be adapted for stereoselective synthesis.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides to form esters, which are valuable for modifying solubility or biological activity. For example:

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol+Acetyl chloride(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl acetate+HCl\text{this compound} + \text{Acetyl chloride} \rightarrow \text{(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl acetate} + \text{HCl}

Typical Reagents :

  • Acetic anhydride or acetyl chloride

  • Acid catalysts (e.g., H2_2SO4_4)

Applications :

  • Enhances lipophilicity for drug-delivery systems.

Oxidation Reactions

The secondary alcohol can be oxidized to a ketone or carboxylic acid under controlled conditions. For instance:

This compoundKMnO4,H+(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-one\text{this compound} \xrightarrow[\text{KMnO}_4, \text{H}^+]{} \text{(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-one}

Reagents and Conditions :

  • Strong oxidizing agents (e.g., KMnO4_4, CrO3_3)

  • Acidic or neutral media

Key Considerations :

  • Over-oxidation to carboxylic acids is possible under harsh conditions .

Nucleophilic Substitution

The hydroxyl group can be replaced by halides or amines via nucleophilic substitution:

This compound+SOCl2(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl chloride+SO2+HCl\text{this compound} + \text{SOCl}_2 \rightarrow \text{(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethyl chloride} + \text{SO}_2 + \text{HCl}

Common Reagents :

  • Thionyl chloride (SOCl2_2) for chlorination

  • PBr3_3 for bromination

Applications :

  • Halogenated derivatives serve as intermediates in cross-coupling reactions.

Pyrazole Ring Functionalization

The pyrazole moiety undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5 due to its electron-rich nature:

This compoundHNO3,H2SO4(S)-1-(5-Nitro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol\text{this compound} \xrightarrow[\text{HNO}_3, \text{H}_2\text{SO}_4]{} \text{(S)-1-(5-Nitro-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol}

Reaction Conditions :

  • Nitration: HNO3_3/H2_2SO4_4 at 0–5°C

  • Sulfonation: Fuming H2_2SO4_4

Significance :

  • Introduces functional groups for enhanced bioactivity.

Stereoselective Transformations

The chiral center influences reaction outcomes in asymmetric synthesis. For example, enzymatic resolution or chiral catalysts can preserve stereochemistry during derivatization.

Critical Analysis

  • Reactivity Drivers : The hydroxyl group’s nucleophilicity and the pyrazole ring’s aromaticity govern reactivity. Steric hindrance from methyl groups moderates reaction rates .

  • Chiral Integrity : Reactions at the hydroxyl group typically retain stereochemistry unless harsh conditions induce racemization.

This compound’s versatility in generating derivatives underscores its utility in drug discovery and materials science.

Scientific Research Applications

(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include pyrazole derivatives with variations in substituents, functional groups, and stereochemistry. Below is a comparative analysis:

Compound Name Molecular Formula MW (g/mol) Functional Groups CAS Number Key Differences
(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol C₇H₁₂N₂O 140.19 Pyrazole, chiral hydroxyl Not explicitly provided Reference compound; chiral center at ethanol
(1-Methyl-1H-pyrazol-3-yl)methanol C₅H₈N₂O 112.13 Pyrazole, primary hydroxyl 25222-43-9 Smaller structure; primary alcohol
1-Methyl-1H-pyrazole-4-carboxylic acid C₅H₆N₂O₂ 126.11 Pyrazole, carboxylic acid 25016-11-9 Acidic group replaces alcohol; higher polarity
(1-Methyl-1H-pyrazol-4-yl)methanamine C₅H₉N₃ 111.15 Pyrazole, primary amine 400877-05-6 Amine group; basic character
(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid C₈H₁₀N₂O₂ 166.18 Pyrazole, α,β-unsaturated carboxylic acid EN300-261595 Conjugated system; enhanced reactivity

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to non-polar analogs like 1-methylpyrazole derivatives. However, carboxylic acid analogs (e.g., 1-Methyl-1H-pyrazole-4-carboxylic acid) exhibit higher solubility in polar solvents due to ionization .
  • Stability : The α,β-unsaturated carboxylic acid analog is prone to Michael addition reactions, unlike the stable secondary alcohol in the target compound .
  • Chirality: The (S)-configuration of the target compound is critical for biological activity, whereas achiral analogs (e.g., 1-Methyl-1H-pyrazol-3-yl)methanol lack enantioselective interactions .

Research Findings and Key Observations

  • Stereochemical Impact : Enzymatic resolution methods for the target compound yield >99% enantiomeric excess, outperforming racemic analogs in receptor-binding assays .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at 210°C, whereas carboxylic acid analogs degrade at lower temperatures (∼180°C) due to decarboxylation .
  • Biological Activity : The (S)-enantiomer shows 10-fold higher inhibitory activity against COX-2 compared to its (R)-counterpart, highlighting the importance of chirality .

Biological Activity

(S)-1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol, identified by its CAS number 1568079-08-2, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological evaluations, particularly in the context of anticancer, antibacterial, and anti-inflammatory properties.

Molecular Characteristics

The molecular formula of this compound is C7H12N2O, with a molar mass of 140.19 g/mol. The compound features a pyrazole ring structure that is known for conferring various biological activities.

PropertyValue
Molecular FormulaC7H12N2O
Molar Mass140.19 g/mol
CAS Number1568079-08-2
AppearanceLiquid
Boiling Point234.4 °C
Density1.1 g/cm³

Synthesis and Characterization

Recent studies have demonstrated effective synthetic routes for producing this compound. These methods often involve the reaction of appropriate pyrazole derivatives with ethanolic reagents under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Compounds containing the pyrazole structure have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies:

  • Breast Cancer (MDA-MB-231 Cells) : In vitro studies revealed that this compound inhibited cell proliferation significantly compared to control groups .
  • Liver Cancer (HepG2 Cells) : The compound demonstrated cytotoxic effects on HepG2 cells, leading to increased apoptosis rates .

Table 1 summarizes the IC50 values of this compound against different cancer cell lines.

Cell LineIC50 Value (µM)
MDA-MB-23115.5
HepG210.2
A54912.8

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. Preliminary tests indicate that this compound exhibits activity against several Gram-positive and Gram-negative bacteria.

Findings:
In vitro assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various models of inflammation. The compound was shown to reduce pro-inflammatory cytokine levels in cell cultures exposed to inflammatory stimuli.

Research Insights:
Studies indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) and interleukin levels in treated cells compared to untreated controls .

Q & A

Q. How do steric effects influence the stability of the pyrazole-ethanol adduct?

  • Methodological Answer : Analyze steric hindrance using X-ray crystallography (e.g., dihedral angles between pyrazole and ethanol moieties). Compare with bulkier analogs (e.g., 1-phenylethyl derivatives) to assess conformational rigidity .

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